2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-N-2-thiazolyl-
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Overview
Description
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-N-2-thiazolyl- is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-N-2-thiazolyl- typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the thiazole and pyrrolidine rings through a series of substitution and coupling reactions. Common reagents used in these reactions include thionyl chloride, pyrrolidine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-N-2-thiazolyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxamide, 4-chloro-N-phenyl-5-(1-pyrrolidinyl)-
- 5-chloro-N-[[4-(2-oxo-1-pyrrolidinyl)phenyl]methyl]-2-furancarboxamide
Uniqueness
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-N-2-thiazolyl- is unique due to its specific combination of furan, thiazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
826991-56-4 |
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Molecular Formula |
C12H12ClN3O2S |
Molecular Weight |
297.76 g/mol |
IUPAC Name |
4-chloro-5-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H12ClN3O2S/c13-8-7-9(10(17)15-12-14-3-6-19-12)18-11(8)16-4-1-2-5-16/h3,6-7H,1-2,4-5H2,(H,14,15,17) |
InChI Key |
XULCSKGBIMNJRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(O2)C(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
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